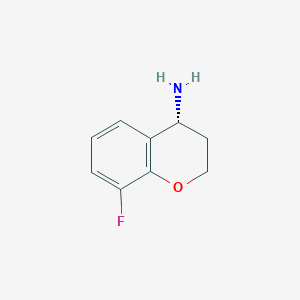

(4R)-8-Fluorochromane-4-ylamine

Description

BenchChem offers high-quality (4R)-8-Fluorochromane-4-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-8-Fluorochromane-4-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677278 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750571-31-4 | |

| Record name | (4R)-8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective Synthesis of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide

Introduction: The Significance of Chiral Amines in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a cornerstone of modern pharmaceutical science. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore not merely an academic challenge but a critical necessity for developing safer and more effective medicines.[1] (4R)-8-Fluorochromane-4-ylamine is a key chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a fluorine atom and a primary amine make it a valuable synthon for introducing specific molecular recognition motifs and for modulating pharmacokinetic properties. This guide provides an in-depth technical overview of the scientifically robust and industrially viable methods for the stereoselective synthesis of (4R)-8-Fluorochromane-4-ylamine.

Strategic Approaches to Stereocontrol

The synthesis of a single enantiomer like (4R)-8-Fluorochromane-4-ylamine can be approached through several strategic pathways. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. The three primary strategies are:

-

Asymmetric Synthesis: Building the chiral center directly with high stereocontrol.

-

Chiral Resolution: Separating a racemic mixture of the target molecule into its individual enantiomers.

-

Biocatalysis: Employing enzymes to achieve high stereoselectivity.

This guide will focus on the most practical and well-documented of these approaches for the synthesis of (4R)-8-Fluorochromane-4-ylamine, which involves the synthesis of the racemic amine followed by chiral resolution. We will also explore the potential of a biocatalytic approach.

Part 1: Synthesis of Racemic 8-Fluorochromane-4-ylamine

The synthesis of the racemic parent compound is the essential first step before chiral resolution. A common and efficient route begins with the commercially available 2-fluorophenol and proceeds through the formation of 8-fluorochroman-4-one.

Synthesis of 8-Fluorochroman-4-one

The synthesis of the key intermediate, 8-fluorochroman-4-one, can be achieved via a multi-step sequence starting from 2-fluorophenol.

Experimental Protocol: Synthesis of 8-Fluorochroman-4-one

Step 1: 3-(2-Fluorophenoxy)propanoic acid

-

To a solution of 2-fluorophenol in a suitable solvent such as acetone, add potassium carbonate.

-

Add β-propiolactone dropwise at room temperature and stir the mixture overnight.

-

Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-fluorophenoxy)propanoic acid.

Step 2: Cyclization to 8-Fluorochroman-4-one

-

Treat the 3-(2-fluorophenoxy)propanoic acid with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to promote intramolecular Friedel-Crafts acylation.

-

After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry and concentrate to give 8-fluorochroman-4-one.

Conversion to Racemic 8-Fluorochromane-4-ylamine

With the ketone in hand, the next step is the introduction of the amine functionality. A common method is through the formation of an oxime followed by reduction.

Experimental Protocol: Synthesis of Racemic 8-Fluorochromane-4-ylamine

Step 1: 8-Fluorochroman-4-one oxime

-

Dissolve 8-fluorochroman-4-one in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride and a base such as sodium acetate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add water to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain 8-fluorochroman-4-one oxime.

Step 2: Reduction to racemic 8-Fluorochromane-4-ylamine

-

The oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.

-

Dissolve the oxime in a solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating.

-

After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain racemic 8-fluorochroman-4-ylamine.

Part 2: Stereoselective Synthesis via Chiral Resolution

Chiral resolution is a widely used industrial method for separating enantiomers.[2] The most common approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Chiral Resolution of 8-Fluorochromane-4-ylamine with Tartaric Acid Derivatives

Derivatives of tartaric acid are highly effective and commonly used resolving agents for racemic amines.[1][3] For the resolution of 8-fluorochroman-4-ylamine, (+)-di-p-toluoyl-D-tartaric acid (DPTTA) is a suitable choice.

Experimental Protocol: Chiral Resolution of 8-Fluorochromane-4-ylamine

-

Salt Formation: Dissolve the racemic 8-fluorochroman-4-ylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Add a solution of 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can improve the efficiency of the resolution.

-

Stir the mixture, and the less soluble diastereomeric salt, in this case, the ((4R)-8-fluorochroman-4-ylammonium) (+)-di-p-toluoyl-D-tartrate, should precipitate out of the solution. The progress of the crystallization can be monitored by observing the optical rotation of the mother liquor.

-

Isolation of the Diastereomeric Salt: Filter the precipitated salt and wash it with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., sodium hydroxide or potassium carbonate solution).

-

Stir the mixture until the salt has completely dissolved and two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (4R)-8-Fluorochromane-4-ylamine.

-

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

| Parameter | Description | Typical Value |

| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid | 0.5 - 1.0 equivalents |

| Solvent | Methanol, Ethanol, or mixtures | Varies |

| Temperature | Room Temperature or below | 0 - 25 °C |

| Yield | Theoretical max. 50% | >40% (of the R-enantiomer) |

| Enantiomeric Excess | >98% e.e. (after recrystallization) | >99% e.e. |

Table 1: Key Parameters for Chiral Resolution

Workflow for Chiral Resolution

Figure 1: Workflow for the chiral resolution of racemic 8-fluorochroman-4-ylamine.

Part 3: Biocatalytic Approach - Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally friendly alternative for stereoselective synthesis.[4] Enzymatic kinetic resolution (EKR) relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that can catalyze the acylation of amines in organic solvents with high enantioselectivity. In a typical EKR of a racemic amine, one enantiomer is selectively acylated, and the resulting amide can be easily separated from the unreacted amine.

Conceptual Protocol: Enzymatic Kinetic Resolution of 8-Fluorochromane-4-ylamine

-

Reaction Setup: In a suitable organic solvent (e.g., toluene, MTBE), dissolve the racemic 8-fluorochroman-4-ylamine.

-

Add an acylating agent, such as ethyl acetate or isopropyl acetate.

-

Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B).

-

Stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the unreacted amine and the formed amide will be at their maximum.

-

Work-up and Separation: Filter off the immobilized enzyme (which can be recycled). The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These can be separated by chromatography or by an acid-base extraction procedure.

-

Hydrolysis (if necessary): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.

| Parameter | Description |

| Enzyme | Immobilized Lipase (e.g., CAL-B) |

| Acyl Donor | Ethyl acetate, Isopropyl acetate |

| Solvent | Toluene, MTBE |

| Temperature | 30 - 50 °C |

| Conversion | ~50% for optimal e.e. |

Table 2: Key Parameters for Enzymatic Kinetic Resolution

Conceptual Workflow for Enzymatic Kinetic Resolution

Figure 2: Conceptual workflow for the enzymatic kinetic resolution of 8-fluorochroman-4-ylamine.

Conclusion: A Practical Path to Enantiopurity

The stereoselective synthesis of (4R)-8-Fluorochromane-4-ylamine is a critical process for the development of novel pharmaceuticals. While several strategies for achieving high enantiopurity exist, the classical approach of synthesizing the racemic amine followed by diastereomeric salt resolution with a tartaric acid derivative remains a robust, scalable, and economically viable method. This approach offers high enantiomeric excess and is well-precedented in industrial applications. Biocatalytic methods, such as enzymatic kinetic resolution, present a promising green alternative, although they may require more extensive process development and optimization for a specific substrate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.

References

-

Wikipedia. (2023). Chiral resolution. [Link]

-

ResearchGate. (n.d.). Scheme 4. Enzymatic kinetic resolution of 8. Reagents and conditions:. [Link]

- Google Patents. (n.d.).

-

NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. [Link]

-

Zeng, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Science Review. [Link]

-

Chemical-Suppliers. (n.d.). (R)-8-Fluorochroman-4-ylamine hydrochloride | CAS 730980-49-1. [Link]

-

Białas, A., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

-

Marais, S., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]

-

Gotor-Fernández, V., et al. (2022). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts. [Link]

-

Chen, Y., et al. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences. [Link]

-

de la Torre, V., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

-

ChemExpress. (n.d.). CAS 191608-18-1|8-Fluorochroman-4-amine hydrochloride. [Link]

Sources

- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 2. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

(4R)-8-Fluorochromane-4-ylamine NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Characterization of (4R)-8-Fluorochromane-4-ylamine

Introduction

(4R)-8-Fluorochromane-4-ylamine is a chiral amine derivative of the chromane scaffold, a heterocyclic motif present in a variety of biologically active compounds. The incorporation of a fluorine atom and a chiral amine group makes this molecule a valuable building block in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for (4R)-8-Fluorochromane-4-ylamine, offering field-proven insights into experimental design and data interpretation for researchers and scientists. The molecular formula for this compound is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol [1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (4R)-8-Fluorochromane-4-ylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D correlation spectroscopy, provides a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is a self-validating system for obtaining high-resolution spectra.

-

Analyte Preparation : Weigh approximately 5-10 mg of (4R)-8-Fluorochromane-4-ylamine for ¹H NMR and 20-50 mg for ¹³C NMR[3]. The sample should be free of particulate matter.

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent should be of high purity to avoid extraneous signals.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube[3].

-

Homogenization : Vortex the sample for 30-60 seconds to ensure a homogeneous solution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube[3].

-

Analysis : The sample is now ready for analysis on an NMR spectrometer (e.g., 400 or 500 MHz)[4].

Caption: Workflow for preparing a sample for NMR analysis.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=46911919&t=l", label=""]; }

Caption: Structure of (4R)-8-Fluorochromane-4-ylamine.Table 1: Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-5, H-6, H-7 | 6.7 - 7.2 | m | - | 3H | Aromatic protons on the fluorinated ring. The fluorine atom will cause complex splitting patterns. |

| O-CH₂ (H-2) | 4.2 - 4.4 | m | - | 2H | Diastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet. |

| CH-NH₂ (H-4) | 4.0 - 4.2 | t | ~6-8 | 1H | Methine proton adjacent to the amine and chiral center. Appears as a triplet due to coupling with adjacent CH₂ protons. |

| CH₂ (H-3) | 1.9 - 2.2 | m | - | 2H | Diastereotopic protons on the carbon between the chiral center and the methylene bridge. |

| NH₂ | 1.5 - 2.5 | br s | - | 2H | Amine protons. The chemical shift is variable and the peak is often broad due to exchange. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic carbons through coupling (JCF).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8a (C-F) | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant[5]. |

| C-4a | 145 - 150 | Quaternary aromatic carbon adjacent to the oxygen atom. |

| C-5 to C-8 | 115 - 130 | Aromatic carbons. Their shifts and splitting will be influenced by the fluorine substituent. |

| O-CH₂ (C-2) | 65 - 70 | Aliphatic carbon attached to oxygen. |

| CH-NH₂ (C-4) | 45 - 55 | Aliphatic carbon attached to the amine group. |

| CH₂ (C-3) | 30 - 35 | Aliphatic carbon adjacent to the chiral center. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion[6][7].

For (4R)-8-Fluorochromane-4-ylamine, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine is typically observed between -100 and -170 ppm relative to a CFCl₃ standard[8]. This signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. This technique is also exceptionally useful for assessing the purity of the compound with respect to any fluorinated impurities.

Chiral Purity Analysis by NMR

Determining the enantiomeric purity is crucial for chiral molecules. While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid, can create diastereomers that are distinguishable in the NMR spectrum[9][10]. This allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and probing the structure of molecules through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (4R)-8-Fluorochromane-4-ylamine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation[11][12].

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Chromatography : While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for sample cleanup and separation from non-volatile salts. A reversed-phase C18 column is a common choice. For enantiomeric separation, a chiral stationary phase (CSP) would be required[13][14].

-

Ionization : Introduce the sample into an ESI source in positive ion mode to generate [M+H]⁺ ions.

-

Mass Analysis : Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Caption: General workflow for LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 3: Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0819 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides valuable structural information. For chromane derivatives, fragmentation often involves cleavages within the heterocyclic ring[15].

Key Fragmentation Pathways: A primary fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom[16]. For protonated (4R)-8-Fluorochromane-4-ylamine, a likely fragmentation would be the loss of ammonia (NH₃).

Caption: A likely fragmentation pathway for protonated (4R)-8-Fluorochromane-4-ylamine.

Table 4: Predicted Major MS/MS Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Rationale |

| 168.08 | 151.05 | NH₃ (17.03 Da) | Loss of ammonia from the protonated amine. |

| 168.08 | 123.06 | C₂H₄O (44.02 Da) + NH₃ | Further fragmentation involving the heterocyclic ring. |

Conclusion

The analytical characterization of (4R)-8-Fluorochromane-4-ylamine is comprehensively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecular structure, while HRMS confirms the elemental composition with high accuracy. Tandem MS/MS experiments elucidate structural features through characteristic fragmentation patterns. The protocols and expected data outlined in this guide serve as a robust framework for the verification and quality control of this important chiral building block in a research and development setting.

References

- Hsu, F.-F., and Turk, J. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry.

-

PubChem. (4R)-8-Fluorochromane-4-ylamine. National Center for Biotechnology Information. Available at: [Link]

- Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC. (2021). National Center for Biotechnology Information.

- Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Ghosh, C., Sahu, K., and Das, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

University of Bath. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

PubChem. (S)-6-Fluorochroman-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

University of Ottawa. How to make an NMR sample. NMR Facility. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Various Authors. (2012). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]

-

MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubChem. (4R)-8-Fluorochromane-4-ylamine | C9H10FNO | CID 46911919. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Available at: [Link]

-

University of Ottawa. How to make an NMR sample. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Various Authors. (2012). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]

-

MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Hsu, F.-F., and Turk, J. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry. Available at: [Link]

-

Ghosh, C., Sahu, K., and Das, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

University of Bath's research portal. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. Available at: [Link]

-

SpectraBase. 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. (4R)-8-Fluorochromane-4-ylamine | C9H10FNO | CID 46911919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. biophysics.org [biophysics.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Fluorinated Chromanamines

Foreword: The Quest for Metabolic Resilience in Drug Discovery

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising lead to a clinical therapeutic is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, and at its heart lies metabolic stability.[1] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1][2] It is in this context that the strategic incorporation of fluorine into drug scaffolds has become an indispensable tool for medicinal chemists.[3][4] This guide provides a comprehensive exploration of the in vitro assessment of metabolic stability, with a specific focus on fluorinated chromanamines—a structural motif of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of how fluorination enhances metabolic stability, provide detailed, field-proven protocols for its assessment, and offer insights into the interpretation of the resulting data.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a molecule is far more than a simple isosteric replacement for hydrogen; it is a profound strategic modification that can dramatically alter a compound's properties.[5][6] The rationale for using fluorine to enhance metabolic stability is grounded in fundamental chemical principles.[7]

-

Blocking Metabolic Hotspots: The primary mechanism by which fluorine enhances metabolic stability is by blocking sites susceptible to oxidative metabolism.[3][5] The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, rendering it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][7][8] By replacing a hydrogen atom at a known metabolic "soft spot" on a chromanamine scaffold with fluorine, that position is effectively shielded from hydroxylation or other oxidative transformations.[5]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity exerts a powerful inductive effect, which can alter the acidity (pKa) of nearby functional groups.[5][9] For chromanamines, this can lower the basicity of the amine nitrogen, which may influence its bioavailability and interaction with metabolic enzymes.[5]

-

Altering Lipophilicity: While a single fluorine substitution often leads to a modest increase in lipophilicity, the effect is highly context-dependent.[3][8] This parameter is critical as it influences membrane permeability, protein binding, and the compound's access to the active sites of metabolic enzymes.[8]

The following diagram illustrates the core principle of metabolic blocking.

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Core In Vitro Assays for Assessing Metabolic Stability

To quantify the impact of fluorination, robust and reproducible in vitro assays are essential. The two most fundamental and widely used systems in drug discovery are liver microsomes and hepatocytes.[1][10]

-

Liver Microsomal Stability Assay: This is often the first-line screening assay.[11] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the CYP superfamily.[11][12] The primary utility of this assay is to determine a compound's susceptibility to oxidative metabolism. Because it isolates Phase I enzymes, it provides a clear and direct measure of how structural modifications, such as fluorination, impact CYP-mediated clearance.[11][13]

-

Hepatocyte Stability Assay: This assay represents a more physiologically relevant system.[14][15] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as cellular transporters.[14][15][16] This provides a more comprehensive picture of hepatic clearance, as a compound that is stable against CYP oxidation might still be rapidly cleared via conjugation (Phase II) pathways. Comparing results from microsomal and hepatocyte assays can therefore elucidate the primary clearance mechanism of a chromanamine derivative.[15]

Experimental Workflow: A Self-Validating System

A well-designed metabolic stability study is a self-validating system. This is achieved through the inclusion of appropriate controls that ensure the observed compound depletion is due to enzymatic metabolism and not other factors.

The generalized workflow is depicted below:

Caption: A generalized workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocols

The following protocols are designed for researchers to accurately determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated chromanamines.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism of a test compound.

Materials:

| Reagent | Typical Concentration |

|---|---|

| Pooled Human Liver Microsomes (HLM) | 0.5 mg/mL protein |

| Test Compound (Chromanamine) | 1 µM |

| NADPH Regenerating System (e.g., NADP+, G6P, G6PDH) | To yield 1 mM NADPH |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 |

| Magnesium Chloride (MgCl2) | 3.3 mM |

| Internal Standard (IS) in Acetonitrile | Appropriate for LC-MS/MS |

| Positive Control (e.g., Verapamil) | 1 µM |

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration in the incubation is ≤ 0.25% to avoid enzyme inhibition.[11]

-

Thaw pooled liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[11][17]

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension and the test compound working solution.

-

Include a "Minus Cofactor" control by adding buffer instead of the NADPH system and a "Positive Control" using a compound with a known metabolic rate.[11]

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[12][18]

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "Minus Cofactor" control.[18]

-

Immediately withdraw the first aliquot for the T=0 time point. This represents the initial compound concentration.

-

Continue incubating at 37°C and withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 45 minutes).[11]

-

-

Reaction Termination:

-

Sample Processing and Analysis:

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall rate of metabolism (Phase I and II) in a more complete cellular system.

Materials:

| Reagent | Typical Concentration |

|---|---|

| Cryopreserved Human Hepatocytes | 0.5 - 1.0 x 10^6 cells/mL |

| Test Compound (Chromanamine) | 1 µM |

| Incubation Medium (e.g., Williams' Medium E) | As required |

| Internal Standard (IS) in Acetonitrile | Appropriate for LC-MS/MS |

| Positive Controls (e.g., 7-Hydroxycoumarin, Propranolol) | 1 µM |

Step-by-Step Methodology:

-

Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium.

-

Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[21]

-

Allow the cell suspension to equilibrate at 37°C in a humidified incubator (5% CO2) for 10-20 minutes.[21]

-

-

Incubation and Reaction Initiation:

-

Prepare a working solution of the test compound in the incubation medium.

-

Initiate the reaction by adding the test compound to the hepatocyte suspension in a 96-well plate.[16][21]

-

Include controls as in the microsomal assay: a vehicle control (no compound) and positive controls known to be metabolized by Phase I and/or Phase II enzymes.

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Process the samples as described in the microsomal stability protocol (vortex, centrifuge).

-

Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.[15]

-

Data Analysis and Interpretation

The goal of data analysis is to determine the metabolic half-life (t½) and the intrinsic clearance (CLint).[1]

-

Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample.

-

Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).

-

Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant:

-

Calculate Intrinsic Clearance (CLint): CLint is a measure of the intrinsic ability of the liver to metabolize a compound, independent of other physiological factors like blood flow.[2][23] The calculation differs slightly between the two assays:

A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[22]

Data Presentation: The Impact of Fluorination on a Chromanamine Scaffold

To illustrate the practical application of these assays, the following table presents hypothetical but realistic data comparing a parent chromanamine to its fluorinated analogs.

Table 1: Comparative In Vitro Metabolic Stability Data

| Compound | Position of Fluorine | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |

|---|---|---|---|---|---|

| Chromanamine-Parent | N/A | 12 | 115.5 | 10 | 138.6 |

| Analog A | 6-Fluoro | > 60 | < 11.6 | 55 | 25.2 |

| Analog B | 4'-Fluoro (on phenyl sub.) | 45 | 15.4 | 38 | 36.5 |

| Verapamil (Control) | N/A | 8 | 173.3 | 7 | 198.0 |

Interpretation:

-

The parent chromanamine is rapidly metabolized in both human liver microsomes (HLM) and hepatocytes.

-

Analog A , with fluorine placed directly on the chromane ring system (a likely site of metabolism), shows a dramatic increase in stability. The half-life is greater than the incubation time, and the intrinsic clearance is significantly reduced. This is a classic example of successfully blocking a metabolic hotspot.[5]

-

Analog B , with fluorine on a peripheral phenyl substituent, also shows a significant improvement in stability, though less pronounced than Analog A. This demonstrates that fluorination even at distal sites can influence metabolism, possibly through electronic or conformational effects.[8]

Conclusion for the Drug Development Professional

The in vitro metabolic stability assay is an indispensable component of the modern drug discovery cascade.[1][13] For scaffolds like chromanamines, where metabolic liability can be a significant challenge, strategic fluorination is a proven and highly effective strategy for enhancing stability and improving the overall pharmacokinetic profile.[3][7] By employing robust and well-controlled in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, researchers can rapidly generate crucial data. This information allows for the direct comparison of analogs, validates the chemical strategy, and enables informed, data-driven decisions to advance the most promising candidates toward clinical development.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (n.d.). BenchChem.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025, August 10). ResearchGate.

- Fluorine substituent effects (on bioactivity). (2025, August 5). ResearchGate.

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved December 30, 2025, from [Link]

-

Kumar, A., Singh, S., Singh, S., Kumar, V., & Sharma, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 27. [Link]

- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). NBS Scientific.

-

Shu, Y.-Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6215–6231. [Link]

- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). National Institutes of Health (NIH).

- Hepatocyte Stability. (n.d.). Evotec.

- Microbial metabolism of fluorinated drugs. (n.d.). ResearchGate.

-

Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 823–825. [Link]

- Application Note: Analytical Strategies for Metabolite Identification. (n.d.). BenchChem.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature.

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved December 30, 2025, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. (n.d.). BenchChem.

- Hepatocyte Stability Assay. (n.d.). Creative Bioarray.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

- Hepatocyte Stability (mouse, rat).docx. (n.d.). Enamine.

-

Marques, C., Coelho, I., Pereira, S. A., & Correia, H. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101582. [Link]

- Metabolic Stability Assays. (n.d.). MilliporeSigma.

-

Estrada, D. F., Skinner, A. L., & Auchus, R. J. (2016). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 14(28), 6754–6761. [Link]

- Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). Drug Discovery and Development.

- Microsomal Stability. (n.d.). Evotec.

- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). Alwsci.

- Microsomal Stability Assay. (n.d.). Creative Bioarray.

- Applications of Fluorine in Medicinal Chemistry. (2025, August 9). ResearchGate.

- What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019, November 24). BioIVT.

- Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2025, August 10). ScienceDirect.

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register.

- Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). U.S. Food and Drug Administration.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Bentham Science.

- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration.

- In vitro test methods for metabolite identification: A review. (n.d.). SciSpace.

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2024). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. Molecules, 29(15), 3485. [Link]

- Metabolic Stability Assay Services. (n.d.). BioIVT.

-

Corallo, A., Lazzarato, L., Stringhetta, S., Chegaev, K., Sgorbini, B., Boschi, D., & Fruttero, R. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 182, 111624. [Link]

- Dracinska, G., Stiborova, M., Hodek, P., Frei, E., & Schmeiser, H. H. (2007). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Neuroendocrinology Letters, 28 Suppl 2, 38–42.

Sources

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 21. protocols.io [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

Unveiling the Putative Mechanism of Action of (4R)-8-Fluorochromane-4-ylamine: A Technical Guide for Preclinical Evaluation

Abstract: The chromane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific stereoisomer, (4R)-8-Fluorochromane-4-ylamine, represents a molecule of significant interest for its potential neuromodulatory activities, particularly as a selective serotonin reuptake inhibitor (SSRI). While specific preclinical data for this compound is not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, pharmacology, and drug discovery to delineate its hypothesized mechanism of action. We provide a comprehensive framework for its preclinical evaluation, including detailed experimental protocols and data interpretation strategies, to empower researchers in the exploration of its therapeutic potential.

Introduction: The Chromane Scaffold and Serotonin Reuptake Inhibition

The chromane ring system, a bicyclic ether, is a versatile scaffold found in a variety of natural products and synthetic molecules with diverse pharmacological properties. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for the design of selective ligands for various biological targets. The introduction of an amine at the 4-position and a fluorine atom at the 8-position of the chromane nucleus, as in (4R)-8-Fluorochromane-4-ylamine, suggests a rational design strategy targeting monoamine transporters.

The primary hypothesized molecular target of (4R)-8-Fluorochromane-4-ylamine is the serotonin transporter (SERT), a member of the SLC6 family of neurotransmitter transporters. SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, enhancing its effects on postsynaptic receptors. This mechanism is the hallmark of selective serotonin reuptake inhibitors (SSRIs), a major class of drugs used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Hypothesized Mechanism of Action: A High-Affinity SERT Inhibitor

Based on its structural features, (4R)-8-Fluorochromane-4-ylamine is postulated to act as a potent and selective inhibitor of the serotonin transporter.

2.1. Binding to the Serotonin Transporter (SERT)

It is hypothesized that (4R)-8-Fluorochromane-4-ylamine binds to the central binding site (S1) of SERT, the same site occupied by serotonin and other SSRIs. The key interactions are likely to involve:

-

The Protonated Amine: The primary amine at the 4-position is expected to be protonated at physiological pH. This positively charged group would form a crucial salt bridge with a key aspartate residue (Asp98 in human SERT) in the S1 binding pocket. This interaction is a conserved feature among most monoamine transporter inhibitors.

-

The Chromane Ring System: The bicyclic chromane scaffold likely engages in hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the S1 site, contributing to the overall binding affinity.

-

The 8-Fluoro Substituent: The fluorine atom at the 8-position can significantly influence the molecule's properties. It can enhance binding affinity through favorable electrostatic interactions with the protein. Furthermore, its electron-withdrawing nature can modulate the pKa of the chromane ether oxygen and influence the overall electronic distribution of the molecule, potentially optimizing its interaction with the transporter.

-

Stereoselectivity: The (4R) stereochemistry is critical. The specific spatial arrangement of the amine group relative to the chromane ring is expected to be optimal for fitting into the chiral S1 binding pocket of SERT, leading to higher affinity compared to its (4S)-enantiomer.

2.2. Signaling Pathway

The inhibition of SERT by (4R)-8-Fluorochromane-4-ylamine is expected to initiate a cascade of neurochemical and adaptive changes that underlie its potential therapeutic effects.

Caption: Hypothesized signaling pathway of SERT inhibition.

Preclinical Evaluation Workflow: A Guide to Experimental Protocols

A rigorous preclinical evaluation is essential to validate the hypothesized mechanism of action and to characterize the pharmacological profile of (4R)-8-Fluorochromane-4-ylamine.

Whitepaper: A Multi-Pronged Strategy for Identifying the Protein Targets of (4R)-8-Fluorochromane-4-ylamine

Abstract

The deconvolution of a small molecule's protein targets is a critical inflection point in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic. This guide provides a comprehensive, field-proven strategy for identifying and validating the specific protein targets of (4R)-8-Fluorochromane-4-ylamine, a novel chemical entity. We eschew a monolithic approach, instead advocating for an integrated, multi-pronged methodology that combines unbiased, genome-wide screening with rigorous biophysical validation. This paper details the core principles and step-by-step protocols for three synergistic pillars of target identification: Chemical Proteomics, Genetic Screening, and direct Target Engagement assays. By synthesizing data from these orthogonal approaches, researchers can build a high-confidence, validated profile of a compound's mechanism of action, mitigating risks and accelerating the drug development pipeline.

Introduction: The Target Deconvolution Imperative

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that modulate complex cellular processes in a desired manner. However, the output of such screens—a "hit" compound like (4R)-8-Fluorochromane-4-ylamine—is a black box. Its therapeutic potential and potential liabilities remain unknown until its molecular mechanism of action is elucidated. The process of identifying the specific protein(s) a compound interacts with to elicit its effect is known as target deconvolution or target identification.[1]

A successful target deconvolution strategy is not merely an academic exercise; it is fundamental to rational drug design.[2] It enables structure-activity relationship (SAR) studies, provides biomarkers for patient stratification, and anticipates potential off-target effects. This guide presents a robust, logical workflow for identifying the protein targets of (4R)-8-Fluorochromane-4-ylamine, designed to generate high-confidence candidates through the convergence of independent lines of evidence.

Figure 1: A high-level overview of the integrated target identification workflow.

Phase 1: Unbiased Screening for Hypothesis Generation

The initial phase is designed to cast a wide net and generate a list of candidate protein targets without prior bias. We employ two powerful, orthogonal approaches: one based on biochemical affinity and another on genetic perturbation.

Chemical Proteomics: Fishing for Binding Partners

Chemical proteomics leverages a modified version of the small molecule to physically isolate its binding partners from a complex biological sample.[3] The most common implementation is affinity chromatography coupled to mass spectrometry (MS).[4][5][6]

Causality: The core principle is that a compound immobilized on a solid support will selectively retain its cognate protein targets from a cell lysate, allowing them to be separated from the vast majority of non-binding proteins.[7] This provides direct, physical evidence of an interaction.

Figure 2: The experimental workflow for affinity-based chemical proteomics.

-

Probe Synthesis:

-

Synthesize an analogue of (4R)-8-Fluorochromane-4-ylamine that incorporates a linker arm terminating in an affinity handle, such as biotin.

-

Causality: The linker's position must be carefully chosen at a site on the molecule that does not disrupt its biological activity, ensuring that the probe's binding profile mimics the parent compound. The linker should also be long enough to minimize steric hindrance from the solid support.

-

-

Immobilization:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads to achieve immobilization.

-

Prepare control beads: either beads with no probe or beads with an inactive structural analogue of the probe. This is a critical self-validating step to distinguish true binders from proteins that non-specifically adhere to the beads or linker.[5]

-

-

Protein Extraction:

-

Culture and harvest cells relevant to the compound's observed phenotype.

-

Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Enrichment:

-

Incubate the clarified cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C.

-

For enhanced validation: In a separate sample, co-incubate the lysate and probe-beads with an excess of the free, unmodified (4R)-8-Fluorochromane-4-ylamine. True targets will be outcompeted by the free compound, leading to a reduced signal in the final MS analysis.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing solution (e.g., SDS-PAGE sample buffer) and heat.

-

-

Mass Spectrometry Analysis:

-

Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and concentrate the sample.

-

Perform an in-gel tryptic digest of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.

-

A high-confidence hit is a protein that is significantly enriched on the active probe beads compared to both the control beads and the competition elution sample.

-

Genetic Screening: Identifying Functional Modulators

Genetic screens, particularly those using CRISPR-Cas9 technology, provide an unbiased way to identify genes that are essential for a compound's activity.[9] This approach identifies functional relationships rather than direct physical binding, offering a powerful orthogonal dataset.

Causality: The principle is that if a cell's sensitivity to (4R)-8-Fluorochromane-4-ylamine depends on a specific protein, then knocking out the gene for that protein will cause the cell to become either resistant or more sensitive to the compound's effects.[10][11] By identifying which gene knockouts alter the cellular response, we can infer the protein's involvement in the compound's mechanism of action.

Figure 3: The workflow for a positive/negative selection CRISPR/Cas9 screen.

-

Cell Line & Assay Development:

-

Select a cell line that shows a robust and reproducible phenotypic response to (4R)-8-Fluorochromane-4-ylamine (e.g., growth inhibition).

-

Establish a stable Cas9-expressing version of this cell line.

-

Determine the compound concentration that provides adequate selective pressure (e.g., IC20-IC50).[12]

-

-

Library Transduction:

-

Transduce the Cas9-expressing cells with a pooled, genome-wide CRISPR knockout library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

-

Screening:

-

After antibiotic selection for transduced cells, split the cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group exposed to the pre-determined concentration of (4R)-8-Fluorochromane-4-ylamine.

-

Maintain the cells under selective pressure for a period equivalent to 8-12 population doublings.

-

-

Sample Collection and Sequencing:

-

Harvest cells from both the control and treated populations.

-

Isolate genomic DNA from each sample.

-

Use PCR to amplify the genomic region containing the integrated sgRNAs.

-

Analyze the PCR products using next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

-

-

Data Analysis:

-

Use statistical packages like MAGeCK to analyze the sequencing data.[10]

-

Resistance genes: sgRNAs that are significantly enriched in the treated population target genes whose loss confers resistance. The direct target is often found in this group.

-

Sensitizing genes: sgRNAs that are significantly depleted in the treated population target genes whose loss increases sensitivity to the compound. These are often related to parallel survival pathways.

-

Data Integration and Candidate Prioritization

The power of this dual-pronged approach lies in the integration of the two orthogonal datasets. A list of high-confidence candidate targets can be generated by cross-referencing the hits from both screens.

| Screening Method | Hypothetical Hits for (4R)-8-Fluorochromane-4-ylamine | Data Type | Confidence |

| Affinity Proteomics | Protein X, Protein Y, Protein Z, Kinase A | Biochemical (Binding) | Medium |

| CRISPR Screen (Resistance) | Gene for Kinase A, Gene for Transporter B | Genetic (Functional) | Medium |

| Integrated Analysis | Kinase A | Biochemical + Genetic | High |

Table 1: Hypothetical data integration from Phase 1 screening. A protein identified as a physical binder (Affinity Proteomics) and whose knockout confers resistance (CRISPR Screen) becomes a top-priority candidate for validation.

Phase 2: Confirming Direct Target Engagement in Cells

After generating a prioritized list of candidates, the next critical step is to confirm direct physical binding between the unmodified compound and the target protein within an unperturbed cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells and tissues.[13][14]

Causality: The principle is based on ligand-induced thermal stabilization. The binding of a small molecule like (4R)-8-Fluorochromane-4-ylamine to its target protein increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[15][16] By heating cells across a temperature gradient and measuring the amount of target protein remaining in the soluble fraction, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.

Figure 4: The principle of the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a saturating concentration of (4R)-8-Fluorochromane-4-ylamine for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the candidate target protein (e.g., Kinase A from our example) in each sample using SDS-PAGE and Western blotting with a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature for both the control and treated samples.

-

Plot the percentage of soluble protein relative to the non-heated sample against temperature. A rightward shift in the melting curve for the compound-treated samples confirms intracellular target engagement.[17]

-

Phase 3: Orthogonal Validation and Functional Insights

Confirmation by CETSA provides strong evidence of direct target binding in a cellular context. However, for a comprehensive understanding and to build an unassailable case, further validation and functional characterization are essential.

Kinome Profiling

If the top validated hit, like "Kinase A," is a kinase, or if the compound's structure suggests kinase activity, a kinome-wide profiling study is a logical next step. This assesses the compound's selectivity across a large panel of kinases.[18]

Causality: Many kinase inhibitors have off-target effects that can lead to toxicity or unexpected efficacy. Kinome profiling provides a broader view of the compound's interaction landscape, helping to confirm the primary target and identify potential liabilities.[19] Methods like multiplexed inhibitor bead (MIB) chromatography followed by MS can be used to profile which kinases in a lysate are bound by the compound.[20]

Biophysical Validation (In Vitro)

To quantify the binding affinity, in vitro biophysical methods using purified protein and the compound can be employed. These techniques serve as an orthogonal validation of the interaction.[21][22]

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics (on- and off-rates) and affinity (KD) of the interaction.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Conclusion

Identifying the protein targets of a novel bioactive compound like (4R)-8-Fluorochromane-4-ylamine is a complex challenge that demands a rigorous, multi-faceted approach. A strategy built on the convergence of evidence from orthogonal methods—biochemical, genetic, and biophysical—provides the highest degree of confidence and is the most robust path to success. By first generating hypotheses with unbiased chemical proteomics and CRISPR screening, and then confirming direct cellular engagement with CETSA, researchers can efficiently and accurately deconvolve a compound's mechanism of action. This foundational knowledge is indispensable for advancing a promising molecule from a phenotypic hit to a rationally developed therapeutic candidate.

References

-

Drew L. (2018). Target discovery: The more things change. Nature, 559(7715), S2-S4. [Link]

-

Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. [Link]

-

ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. ResearchGate. [Link]

-

Zhang, H., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. bioRxiv. [Link]

-

MtoZ Biolabs. (n.d.). What Is Chemical Proteomics Analysis. MtoZ Biolabs. [Link]

-

Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4443. [Link]

-

Koo, J., et al. (2017). Recent advances in methods to assess the activity of the kinome. Journal of Cancer Prevention, 22(2), 65-72. [Link]

-

Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

-

Fox Chase Cancer Center. (n.d.). Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. Fox Chase Cancer Center. [Link]

-

Tan, Y., et al. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Journal of Chromatography B, 855(1), 21-27. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(17), 1667-1678. [Link]

-

Wang, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Chemical Biology, 17(10), 2883-2891. [Link]

-

Kuenzi, B. M., et al. (2020). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 15(8), 957-969. [Link]

-

Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Current Opinion in Chemical Biology, 44, 53-61. [Link]

-

Parker, C. G., et al. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 26(3), 323-336. [Link]

-

van Gestel, J. (2012). Kinome Profiling. International Journal of Proteomics, 2012, 571594. [Link]

-

Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]

-

Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1633-1640. [Link]

-

Wikipedia. (n.d.). Photoaffinity labeling. Wikipedia. [Link]

-

Domainex. (n.d.). Photoaffinity Labelling. Domainex. [Link]

-

ResearchGate. (n.d.). Table 1. Methods of validation of protein -protein interactions. ResearchGate. [Link]

-

ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]

-

MD Anderson Cancer Center. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. MD Anderson Cancer Center. [Link]

-

NIH. (n.d.). Emerging Affinity-Based Techniques in Proteomics. PMC - NIH. [Link]

-

YouTube. (2021). Phenotypic screening hit target deconvolution using CRISPR/Cas9 screening technology | AAPS 2021. YouTube. [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

-

ResearchGate. (2007). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. ResearchGate. [Link]

-

Wikipedia. (n.d.). Chemoproteomics. Wikipedia. [Link]

-

PMC - PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). A simple photo-affinity labeling protocol. Chemical Communications (RSC Publishing). [Link]

-

PubChem. (n.d.). (4R)-8-Fluorochromane-4-ylamine. PubChem. [Link]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. Target validation and drug discovery using genomic and protein-protein interaction technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What Is Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 8. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kinaselogistics.com [kinaselogistics.com]

- 20. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 21. Interaction Analysis for Target Identification and Validation - Creative Proteomics [iaanalysis.com]

- 22. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Physicochemical Characterization of (4R)-8-Fluorochromane-4-ylamine

Introduction: The Strategic Importance of (4R)-8-Fluorochromane-4-ylamine in Modern Drug Discovery

(4R)-8-Fluorochromane-4-ylamine, with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol , represents a class of fluorinated chromane derivatives that are of significant interest in medicinal chemistry.[1] The chromane scaffold is a privileged structure, forming the core of numerous biologically active compounds, including antioxidants, anti-inflammatory agents, and neuroprotective agents.[2][3][4] The introduction of a fluorine atom, as in the case of (4R)-8-Fluorochromane-4-ylamine, is a strategic modification intended to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby potentially improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of (4R)-8-Fluorochromane-4-ylamine. As specific experimental data for this compound is not widely available in the public domain, this document serves as both a theoretical guide and a practical handbook for researchers. It outlines the fundamental physicochemical properties critical to drug development—solubility, pKa, lipophilicity (LogP), and melting point—and provides detailed, field-proven protocols for their determination. The rationale behind each experimental choice is explained, ensuring that the described methodologies are robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to characterize novel chemical entities like (4R)-8-Fluorochromane-4-ylamine to unlock their full therapeutic potential.

Aqueous Solubility: The Gateway to Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. For an amine-containing compound like (4R)-8-Fluorochromane-4-ylamine, solubility is expected to be pH-dependent.

Theoretical Framework and Significance